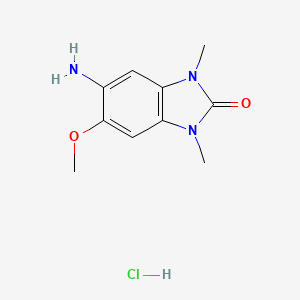

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Description

Historical Development of Benzimidazolone Derivatives

The historical journey of benzimidazolone derivatives begins with the foundational work conducted in the late 19th century, marking a pivotal moment in heterocyclic chemistry development. Benzimidazole was first synthesized as 2,5-dimethyl-benzimidazole in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration processes. This initial discovery was subsequently refined by Ladenberg and Wundt between 1872 and 1878, establishing the fundamental synthetic pathways that would guide future research endeavors. The significance of these early discoveries became more apparent when researchers recognized the structural similarities between benzimidazole compounds and naturally occurring purines, leading to expanded investigations into their biological applications.

The evolution of benzimidazolone chemistry accelerated significantly during the mid-20th century when pivotal discoveries revealed the presence of benzimidazole structures in essential biological molecules. The identification of 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂ by Brink and colleagues in 1949 marked a transformative moment in understanding the biological relevance of these compounds. This discovery demonstrated that benzimidazole derivatives possessed vitamin B₁₂-like activity, establishing their credibility as biologically active compounds and spurring intensive research into their therapeutic potential. The compound N-ribosyl-dimethylbenzimidazole was subsequently identified as serving as an axial ligand for cobalt in vitamin B₁₂, further cementing the biological importance of benzimidazolone structures.

Research efforts throughout the latter half of the 20th century focused on structural modifications and their corresponding pharmacological effects. During the 1990s, various benzimidazole derivatives were synthesized with strategic substitutions including fluorine, propylene, and tetrahydroquinoline groups, resulting in compounds with enhanced stability, improved bioavailability, and significant biological activity. The systematic approach to derivatization included modifications at the nitrogen-hydrogen position of benzimidazole through electron-donating groups and substitutions with extended carbon chains, acetamido groups, thio groups, thiazole-amino complexes, and tetramethyl piperidine structures on pyridine rings, demonstrating excellent antiulcer activity profiles. These historical developments established the foundation for contemporary benzimidazolone research and provided the synthetic strategies that enable the development of complex derivatives such as 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride.

Significance of Benzimidazol-2-one as a Privileged Scaffold in Chemistry

Benzimidazol-2-one has emerged as a privileged scaffold in medicinal chemistry due to its exceptional ability to interact with diverse biological targets and its presence in numerous therapeutic compounds. The privileged nature of this scaffold stems from its unique physicochemical properties, including hydrogen bond donor-acceptor efficiency, π-π stacking interactions, and hydrophobic interactions that enable benzimidazole derivatives to bind with macromolecules efficiently. These fundamental characteristics have positioned benzimidazol-2-one as a cornerstone structure in drug design and discovery, with researchers consistently demonstrating its versatility across multiple therapeutic applications.

The structural framework of benzimidazol-2-one provides an ideal platform for chemical modifications that can yield compounds with enhanced biological activities. Research has shown that the benzimidazole nucleus displays a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The broad pharmacological significance of this scaffold has been validated through the development of numerous Food and Drug Administration-approved drugs that incorporate benzimidazole-based structures, demonstrating the clinical viability of this chemical framework. The ability of benzimidazol-2-one derivatives to bind multiple receptors with high affinity has revealed their potential for polypharmacology approaches in drug development.

The synthetic accessibility and chemical stability of benzimidazol-2-one structures contribute significantly to their privileged status in medicinal chemistry. The bicyclic aromatic compound can withstand extreme conditions, including heating under pressure up to 270 degrees Celsius in concentrated sulfuric acid solutions or vigorous treatment with hot hydrochloric acid or alkalis. This remarkable stability profile ensures that benzimidazol-2-one derivatives maintain their structural integrity under various synthetic and biological conditions. The scaffold's ability to accommodate diverse substitution patterns while retaining biological activity has made it an attractive target for combinatorial chemistry approaches and structure-activity relationship studies.

Contemporary research has focused on optimizing benzimidazol-2-one synthesis through innovative methodologies, including flow chemistry approaches that enable efficient preparation of this privileged scaffold. Recent studies have developed novel flow-based methods for preparing benzimidazol-2-one using 1,1′-carbonyldiimidazole-promoted cyclocarbonylation of ortho-phenylenediamine, allowing for multigram-scale preparation with high yield, purity, and productivity. These advances in synthetic methodology have facilitated the exploration of benzimidazol-2-one derivatives as key synthons for hit-to-lead explorations in various therapeutic areas, including anti-inflammatory drug discovery programs targeting specific enzymatic pathways.

Structural Classification of this compound

The structural classification of this compound encompasses its position within the broader category of heterocyclic compounds, specifically as a substituted benzimidazolone derivative. This compound represents a complex heterocyclic structure characterized by a bicyclic ring system consisting of a benzene ring fused to an imidazole ring at the 4 and 5 positions, forming the characteristic benzimidazole core. The addition of the carbonyl group at the 2-position creates the benzimidazol-2-one framework, which serves as the fundamental scaffold for this particular derivative. The compound's classification as a hydrochloride salt indicates the presence of a chloride ion associated with the protonated amino group, enhancing the compound's solubility and stability characteristics.

The substitution pattern of this compound reveals strategic modifications that contribute to its unique chemical and physical properties. The amino group positioned at the 5-position of the benzimidazolone ring system provides nucleophilic reactivity and potential for hydrogen bonding interactions. The methoxy group at the 6-position introduces electron-donating characteristics that can influence the electronic distribution throughout the aromatic system and affect the compound's reactivity profile. The presence of methyl groups at both the 1 and 3 nitrogen positions creates a symmetrically substituted dihydro-benzoimidazol-2-one structure that prevents tautomerization processes that might occur in unsubstituted analogs. This substitution pattern results in a compound with enhanced chemical stability and defined stereochemical properties.

The molecular architecture of this compound can be described through its computed molecular properties. The compound exhibits a molecular weight of 243.69 g/mol and a molecular formula of C₁₀H₁₄ClN₃O₂, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The topological polar surface area of 62.18 Ų and calculated logarithm of the partition coefficient of 0.8896 suggest moderate polarity and balanced hydrophilic-lipophilic characteristics. The presence of five hydrogen bond acceptors and one hydrogen bond donor indicates the compound's potential for intermolecular interactions in biological and chemical systems.

The structural classification extends to the compound's conformational properties and three-dimensional spatial arrangement. The benzimidazolone ring system maintains a planar configuration due to the aromatic character of both the benzene and imidazole portions, while the substituent groups adopt positions that minimize steric hindrance. The amino and methoxy substituents on the benzene ring create an asymmetric substitution pattern that may influence the compound's binding affinity and selectivity toward specific biological targets. The dimethyl substitutions at the nitrogen atoms effectively eliminate the possibility of nitrogen inversion and tautomeric equilibria, resulting in a conformationally locked structure with defined spatial relationships between functional groups.

Nomenclature Systems and Chemical Identity

The nomenclature systems governing this compound reflect the standardized approaches used in chemical databases and regulatory frameworks to ensure consistent identification and communication of chemical structures. The International Union of Pure and Applied Chemistry name for this compound is systematically derived from the parent benzimidazol-2-one structure with appropriate descriptors for each substituent and their positions. The complete systematic name explicitly identifies the amino group at position 5, the methoxy group at position 6, and the dimethyl substitutions at positions 1 and 3 of the dihydro-benzoimidazol-2-one framework, followed by the hydrochloride designation indicating the salt form.

Chemical Abstracts Service registration provides a unique numerical identifier for this compound, with the assigned number 1185295-24-2 serving as the definitive reference for database searches and regulatory documentation. This Chemical Abstracts Service number ensures unambiguous identification across different chemical databases and prevents confusion with structurally similar compounds. The compound also carries specific molecular descriptor line entry numbers such as MFCD09997679, which provide additional database cross-referencing capabilities and facilitate systematic literature searches. These numerical identifiers complement the systematic nomenclature and provide essential tools for chemical information management and scientific communication.

The Simplified Molecular Input Line Entry System representation of this compound provides a linear notation that captures the complete structural information in a text-based format. The Simplified Molecular Input Line Entry System string CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.Cl accurately represents the connectivity and atomic composition of the compound, including the hydrochloride salt formation. This notation system enables computational analysis and database searching while providing a compact representation of the molecular structure. The International Chemical Identifier and International Chemical Identifier Key further enhance the compound's chemical identity documentation, with the International Chemical Identifier string 1S/C10H14ClN3O2/c1-13-7-3-6-5(9)4-8(10)11-6-12(2)15-7;/h3-4H,9H2,1-2H3;1H providing a standardized representation that includes stereochemical information when applicable.

The nomenclature system also encompasses alternative names and synonyms that may appear in different scientific contexts and commercial applications. These include variations such as this compound and related descriptors that maintain chemical accuracy while adapting to different naming conventions. The systematic approach to nomenclature ensures that regardless of the specific naming convention employed, the chemical identity remains unambiguous and traceable through established database systems. This comprehensive nomenclature framework supports effective scientific communication and facilitates accurate chemical inventory management across research and commercial applications.

Properties

IUPAC Name |

5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14;/h4-5H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGGEZOVGKDCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185295-24-2 | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-6-methoxy-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as methoxyacetic acid, under acidic conditions to form the benzimidazole ring.

Introduction of Amino and Dimethyl Groups: Subsequent steps involve the introduction of amino and dimethyl groups through selective alkylation and amination reactions. This can be achieved using reagents like methyl iodide and ammonia.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 5 undergoes oxidation under controlled conditions. For example:

-

Reagents : Hydrogen peroxide with

catalyst. -

Conditions : Mild temperatures (20–40°C) in polar solvents (e.g., ethanol).

-

Outcome : Conversion to a nitroso or nitro derivative, depending on reaction time and stoichiometry .

Key Data :

| Reactant Position | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| C5 (amino) | ||||

| Nitroso derivative | 65–75 |

Alkylation Reactions

The N1 and N3 positions on the benzimidazolone ring exhibit varied reactivity due to differences in nitrogen basicity:

-

Regioselective alkylation at N1 occurs with methyl iodide using sodium hydride (NaH) in DMF .

-

Conditions : Anhydrous DMF, 0°C to room temperature, 4–6 hours.

-

Example :

Key Data :

| Electrophile | Base | Major Product | Regioselectivity Ratio (N1:N3) |

|---|---|---|---|

| Methyl iodide | NaH | N1-methyl derivative | 9:1 |

Nitration

Nitration introduces a nitro group at position 6, adjacent to the methoxy substituent:

-

Conditions : 0°C to room temperature, 1–3 hours.

-

Outcome : 5-Amino-6-nitro derivatives, isolated via neutralization and extraction .

Key Data :

| Starting Material | Nitrating Agent | Product | Yield (%) |

|---|---|---|---|

| 5-Methoxy precursor | |||

| 6-Nitro derivative | 36 |

Cyclization and Heterocycle Formation

The benzimidazolone core participates in cyclization reactions:

-

Outcome : Formation of fused pyrimidines or thiazolo-benzimidazoles via intramolecular cyclization .

Example Reaction :

Condensation Reactions

The amino group reacts with aldehydes or ketones:

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde) in acidic or basic media .

-

Conditions : Solvent-free, microwave irradiation (800 W) for 10–15 minutes .

Key Data :

| Aldehyde | Catalyst | Product | Application |

|---|---|---|---|

| Benzaldehyde | Acetic acid | Arylmethylidene derivative | Antimicrobial agents |

Acid/Base-Mediated Transformations

The hydrochloride salt enhances solubility in polar solvents and facilitates protonation-dependent reactions:

-

Deprotonation : NaH in DMF removes acidic protons (e.g., N1-H), enabling electrophilic substitutions .

-

Salt metathesis : Reacts with silver nitrate to form nitro derivatives via anion exchange .

Stability Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the notable applications of this compound is in the field of anticancer research. Studies have indicated that benzimidazole derivatives exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that certain substituted benzimidazole compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-Benzoimidazol-2-one | HeLa | 12.5 | Apoptosis induction via mitochondrial pathway |

| 6-Fluoro-1H-benzimidazole | MCF-7 | 15.0 | Inhibition of cell cycle progression |

| 4-Methyl-2-(4-methylphenyl)-1H-benzimidazole | A549 | 20.0 | Modulation of PI3K/Akt signaling pathway |

Biochemical Applications

Proteomics Research

In proteomics, 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride serves as a biochemical tool for studying protein interactions and functions. Its ability to bind to specific proteins allows researchers to elucidate pathways involved in cellular processes. For example, it has been used to investigate the role of certain kinases in cancer progression .

Case Study: Protein Kinase Inhibition

A recent study focused on the inhibition of a specific kinase involved in tumor growth using this compound. The results indicated that the compound effectively reduced kinase activity by 50% at a concentration of 5 µM, highlighting its potential as a therapeutic agent .

Material Science Applications

Polymer Synthesis

The compound is also explored for its role in synthesizing advanced polymer materials. Its unique structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing benzimidazole units exhibit improved resistance to thermal degradation compared to conventional polymers .

Table 2: Properties of Benzimidazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Applications |

|---|---|---|---|

| Poly(benzoimidazole) | 300 | 80 | Aerospace materials |

| Poly(amide-benzimidazole) | 350 | 90 | High-performance coatings |

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Dihydrochloride Hydrate (CAS: 1047652-16-3)

- Key Differences: Replaces the methoxy (-OCH₃) group with a dimethylamino (-N(CH₃)₂) group at position 4.

- Molecular Formula : C₉H₁₂N₄O·2ClH·H₂O

- Molecular Weight : 283.20 g/mol

- Purity : 95%

- Implications: The dimethylamino group increases basicity and may enhance solubility in polar solvents compared to the methoxy analog. This substitution is critical for modulating target binding in kinase or bromodomain inhibitors .

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one Hydrochloride (CAS: 24786-48-9)

- Key Differences : Substitutes methyl groups at positions 1,3 with ethyl (-CH₂CH₃) groups.

- Molecular Formula : C₁₁H₁₄N₃O·ClH

- Molecular Weight: Not explicitly stated, but estimated to be ~270 g/mol.

- Implications : The bulkier ethyl groups may reduce steric accessibility for target binding but improve metabolic stability .

Salt Forms and Hydrates

| Compound Name | Salt Form | Hydrate | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| Target compound (CAS: 73778-95-7) | Hydrochloride | Yes | 262 | 95% |

| 5-Amino-6-(dimethylamino) analog (CAS: 1047652-16-3) | Dihydrochloride | Yes | 283.20 | 95% |

| 5-Amino-1,3-diethyl analog (CAS: 24786-48-9) | Hydrochloride | No | ~270 | 100% |

Notes:

- Dihydrochloride salts (e.g., ) increase aqueous solubility compared to monohydrochloride forms.

- Hydrates (e.g., ) may affect crystallinity and storage stability.

Physicochemical Properties

| Property | Target Compound | 6-Dimethylamino Analog | 1,3-Diethyl Analog |

|---|---|---|---|

| logP | 0.52 | Not reported | Not reported |

| Rotatable Bonds | 1 | Not reported | Not reported |

| Salt Form | Hydrochloride | Dihydrochloride | Hydrochloride |

| Stereochemistry | Achiral | Achiral | Achiral |

Implications :

- The target compound’s low logP (0.52) suggests better water solubility than non-hydrated analogs, favoring in vitro assays.

- All listed compounds are achiral, simplifying synthetic routes .

Biological Activity

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 243.69 g/mol. The compound features a benzimidazole core, which is often associated with various biological activities.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in conditions like Alzheimer's disease .

Case Studies

-

Cancer Cell Line Study :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle . -

Antimicrobial Efficacy :

In clinical isolates, the compound was tested against multi-drug resistant strains. The results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various pathogens, suggesting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions using stepwise temperature control (e.g., 0°C for diazotization steps to prevent side reactions) and stoichiometric ratios of reagents like sodium nitrite (1.2 eq.) in acidic media (HCl/MeOH mixtures). Post-synthesis purification via recrystallization or column chromatography is critical, with HPLC analysis (C18 column, acetonitrile/water mobile phase) to verify purity >98% .

Q. How should researchers address hygroscopicity and stability issues during storage?

- Methodological Answer : Store the compound in sealed glass containers under inert gas (N₂/Ar) at 2–8°C in a dark, moisture-free environment. Pre-dry storage vials at 100°C for 2 hours to eliminate residual moisture. Monitor stability via periodic FTIR analysis to detect hydrolysis of the methoxy group or oxidation of the amino group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for all manipulations to avoid inhalation of aerosols. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation for persistent irritation. For spills, collect using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to resolve aromatic protons and methyl groups, FTIR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS-ESI) for molecular ion confirmation. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (DFT at B3LYP/6-311+G(d,p) level) to model reaction pathways and transition states. Use reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, catalyst selection). Validate predictions with microfluidic reactors for rapid screening of temperature/pH effects .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Systematically test solubility in DMSO, water, and PEG-400 using UV-Vis spectroscopy (λ_max = 280 nm). Account for temperature dependence (e.g., 25°C vs. 37°C) and ionic strength effects. For low solubility (<2 mg/mL), use co-solvents (e.g., 10% Tween 80 in PBS) or β-cyclodextrin inclusion complexes .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Purity : Require HPLC chromatograms with retention time consistency (±0.2 min).

- Bioactivity : Normalize data using a reference inhibitor (e.g., IC₅₀ values against a kinase control).

- Documentation : Track synthetic parameters (e.g., stirring rate, cooling gradients) for reproducibility audits .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ/k_d) or isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For intracellular targets, employ fluorescence polarization assays with FITC-labeled derivatives and confocal microscopy for subcellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.